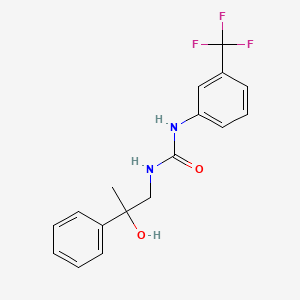

1-(2-Hydroxy-2-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-2-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Applications De Recherche Scientifique

Anti-Cancer Applications

Research has identified certain N,N'-diarylureas, including structures similar to the specified compound, as potential anti-cancer agents. These compounds have been found to activate the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar groups, have shown promise in preserving biological activity while improving solubility, potentially leading to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Interaction with Anions

The interaction of urea derivatives with anions has been studied to understand their potential applications in various fields. For instance, 1,3-bis(4-nitrophenyl)urea interacts through hydrogen bonding with oxoanions, leading to complexes whose stability varies with the anion's basicity. This has implications for the design of sensors and materials based on anion recognition properties. The interaction with fluoride ions highlights the potential for proton transfer mechanisms, providing insight into the nature of urea-fluoride interactions and their applications in chemical sensing or molecular recognition technologies (Boiocchi et al., 2004).

Hydrogel Formation

The ability of urea derivatives to form hydrogels has been explored, showing that certain urea compounds can gelate in various acidic conditions. The physical properties of these gels, such as their rheology and morphology, can be tuned by the identity of the anion involved. This anion tuning represents a method for adjusting the physical properties of hydrogels, which could be beneficial in biomedical applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structure-activity relationships of urea derivatives, revealing their potential in creating new chemical entities with desired biological or physical properties. For example, the design and synthesis of 1,3-disubstituted ureas have shown good antiproliferative activity against human cancer cell lines, highlighting the importance of urea derivatives in medicinal chemistry and drug development (Li et al., 2009).

Propriétés

IUPAC Name |

1-(2-hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-16(24,12-6-3-2-4-7-12)11-21-15(23)22-14-9-5-8-13(10-14)17(18,19)20/h2-10,24H,11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWNJJZQTALPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)

![(2-Cyclohex-1-enylethyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo [3,4-b]pyridin-4-yl))amine](/img/structure/B2462545.png)

![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)